molecular formula C10H15N3O B11817422 1-(3-Aminopyridin-4-yl)piperidin-3-ol

1-(3-Aminopyridin-4-yl)piperidin-3-ol

Katalognummer: B11817422
Molekulargewicht: 193.25 g/mol
InChI-Schlüssel: SFEFTKKYPGTSJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Aminopyridin-4-yl)piperidin-3-ol is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol It is characterized by the presence of a piperidine ring substituted with an aminopyridine group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopyridin-4-yl)piperidin-3-ol typically involves the reaction of 3-aminopyridine with piperidin-3-ol under specific conditions. One common method includes the use of a base such as triethylamine in a solvent like dichloromethane . The reaction is carried out at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Aminopyridin-4-yl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form a secondary amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a secondary amine derivative.

    Substitution: Formation of brominated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Aminopyridin-4-yl)piperidin-3-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Aminopyridin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the aminopyridine and piperidine moieties allows for interactions with various biological targets, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(3-Aminopyridin-4-yl)piperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the aminopyridine and piperidine moieties in this particular arrangement allows for unique interactions and applications compared to its analogs.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Continued exploration of its properties and applications will likely yield further insights and advancements.

Eigenschaften

Molekularformel

C10H15N3O

Molekulargewicht

193.25 g/mol

IUPAC-Name

1-(3-aminopyridin-4-yl)piperidin-3-ol

InChI

InChI=1S/C10H15N3O/c11-9-6-12-4-3-10(9)13-5-1-2-8(14)7-13/h3-4,6,8,14H,1-2,5,7,11H2

InChI-Schlüssel

SFEFTKKYPGTSJX-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN(C1)C2=C(C=NC=C2)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.